1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

CNS drug discovery physicochemical profiling blood-brain barrier penetration

1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine (CAS 1858240-27-3) is a heterocyclic small molecule with molecular formula C₁₅H₂₀N₄O₂S and molecular weight 320.41 g/mol. The compound features a 1,2,4-thiadiazole core substituted at the 5-position with a piperazine ring and at the 3-position with a 3,4-dimethoxybenzyl moiety linked via a methylene (-CH₂-) spacer.

Molecular Formula C15H20N4O2S
Molecular Weight 320.4 g/mol
CAS No. 1858240-27-3
Cat. No. B6356035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
CAS1858240-27-3
Molecular FormulaC15H20N4O2S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2=NSC(=N2)N3CCNCC3)OC
InChIInChI=1S/C15H20N4O2S/c1-20-12-4-3-11(9-13(12)21-2)10-14-17-15(22-18-14)19-7-5-16-6-8-19/h3-4,9,16H,5-8,10H2,1-2H3
InChIKeyPHJASVVJXZETIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine (CAS 1858240-27-3) for CNS-Targeted Research: Structural Benchmarking and Procurement Rationale


1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine (CAS 1858240-27-3) is a heterocyclic small molecule with molecular formula C₁₅H₂₀N₄O₂S and molecular weight 320.41 g/mol . The compound features a 1,2,4-thiadiazole core substituted at the 5-position with a piperazine ring and at the 3-position with a 3,4-dimethoxybenzyl moiety linked via a methylene (-CH₂-) spacer. This methylene bridge distinguishes it from the direct aryl-substituted analog 1-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 1858255-42-1) by introducing conformational flexibility and altered electronic distribution at the thiadiazole ring . The compound is a member of a class of 1,2,4-thiadiazole-piperazine hybrids that have been explored in patent literature for neurodegenerative disease applications, including α-synucleinopathies [1]. Commercially, it is offered at ≥97% purity (NLT 97%) by specialty suppliers, positioning it as a research-grade building block or screening candidate for early-stage medicinal chemistry programs .

Why Generic Substitution of 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine with In-Class Analogs Carries Quantifiable Risk for Scientific Selection


The 1,2,4-thiadiazol-5-yl-piperazine scaffold is not a monolithic class; minor structural perturbations at the thiadiazole 3-position produce large, measurable differences in target engagement and physicochemical properties. For example, within the FAAH inhibitor series bearing this scaffold, the presence of a phenylcarboxamide substituent on the piperazine nitrogen (as in JNJ-1661010) yields an IC₅₀ of 12 nM against human FAAH [1], whereas simple N-unsubstituted piperazine derivatives such as 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine exhibit markedly different potency profiles [2]. The 3,4-dimethoxybenzyl substitution pattern of the target compound introduces hydrogen-bond acceptor capacity (two methoxy oxygen atoms) and increased lipophilicity absent in the unsubstituted benzyl analog (CAS 1029718-76-0), factors known to modulate blood-brain barrier penetration and CYP450 metabolic stability in CNS drug discovery programs [3]. Furthermore, the methylene spacer in the target compound differentiates it from the directly attached aryl analog (CAS 1858255-42-1), altering the dihedral angle between the aryl ring and the thiadiazole plane — a geometric parameter that has been shown to affect π-stacking interactions with biological targets in structurally related 1,2,4-thiadiazole series [4]. These structural distinctions mean that activity, selectivity, and ADME data cannot be extrapolated from one analog to another without experimental verification.

Product-Specific Quantitative Differentiation Evidence for 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine (CAS 1858240-27-3) vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Direct Aryl Analog (CAS 1858255-42-1): Implications for CNS Penetration

The target compound (MW 320.41 g/mol, C₁₅H₂₀N₄O₂S) incorporates a methylene (-CH₂-) spacer between the 3,4-dimethoxyphenyl ring and the 1,2,4-thiadiazole core, resulting in a molecular weight 14.02 Da higher than the direct aryl-substituted analog 1-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 1858255-42-1, MW 306.39 g/mol, C₁₄H₁₈N₄O₂S) . The additional methylene group increases the calculated logP contribution (ΔclogP ≈ +0.5 for an sp³ methylene insertion) and introduces a rotational degree of freedom absent in the directly conjugated analog. In CNS drug discovery, MW below 400 and the presence of conformational flexibility are both favorable parameters within the widely cited multiparameter optimization (MPO) scoring systems for brain penetration [1]. The reduced conjugation in the target compound (methylene interruption of direct aryl-thiadiazole π-system) may also decrease the compound's susceptibility to oxidative metabolism at the benzylic position relative to the electron-rich direct aryl attachment, though this remains to be experimentally verified.

CNS drug discovery physicochemical profiling blood-brain barrier penetration

Hydrogen Bond Acceptor Count Differentiation vs. Unsubstituted Benzyl Analog (CAS 1029718-76-0): Predicted Solubility and Target Engagement Advantages

The target compound possesses four heteroatom-based hydrogen bond acceptors (two methoxy oxygens on the 3,4-dimethoxyphenyl ring, plus the thiadiazole N2 and N4 nitrogens) versus only two HBA in the unsubstituted benzyl analog 1-(3-benzyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 1029718-76-0, C₁₃H₁₆N₄S, MW 260.36) . The two additional methoxy oxygen atoms provide a calculated increase in topological polar surface area (TPSA) of approximately 36.7 Ų (estimated based on the fragment contribution of two aromatic -OCH₃ groups), which is predicted to enhance aqueous solubility relative to the unsubstituted benzyl analog. Increased TPSA within the range of 40-90 Ų is also associated with improved oral absorption and reduced P-glycoprotein (P-gp) efflux liability [1]. In the context of the 1,2,4-thiadiazole FAAH inhibitor scaffold, the presence of electron-donating methoxy substituents on the aryl ring has been shown to modulate inhibitor potency through both electronic effects on the thiadiazole ring and direct interactions with sub-pocket residues [2].

solubility optimization hydrogen bonding drug-receptor interactions

Scaffold Target Class Benchmarking: FAAH Inhibition Potency Range of 1,2,4-Thiadiazol-5-yl-Piperazine Derivatives as a Performance Baseline for the Target Compound

While target-compound-specific FAAH inhibition data have not been published in peer-reviewed literature, the 1,2,4-thiadiazol-5-yl-piperazine scaffold has demonstrated high-potency FAAH inhibition in validated biochemical assays. The benchmark compound JNJ-1661010 (N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide, CAS 681136-29-8) inhibits human FAAH with an IC₅₀ of 12 nM and rat FAAH with an IC₅₀ of 10 nM, displaying >100-fold selectivity for FAAH-1 over FAAH-2 [1][2]. A structurally closer analog, N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide, achieves IC₅₀ values of 1 nM (human FAAH) and 3 nM (rat FAAH), demonstrating that substitution on the piperazine urea moiety can modulate potency by over an order of magnitude within the same thiadiazole scaffold [3]. Unlike these urea-linked analogs, the target compound 1858240-27-3 features a free piperazine NH group that can serve as a synthetic handle for parallel derivatization, enabling systematic exploration of N-substituent effects on potency, selectivity, and pharmacokinetics using a common thiadiazole-3-(3,4-dimethoxybenzyl) core . This modularity may accelerate SAR campaigns compared to scaffolds requiring de novo core synthesis for each analog.

FAAH inhibition endocannabinoid system enzyme inhibition IC50

Anticancer Activity Benchmarking: Comparative Cytotoxicity of 1,2,4-Thiadiazole-Piperazine Scaffolds Against MCF-7 Breast Cancer Cells

The 1,2,4-thiadiazol-5-yl-piperazine chemotype has demonstrated measurable antiproliferative activity in cancer cell lines. The unsubstituted benzyl analog 1-(3-benzyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 1029718-76-0) exhibits an IC₅₀ of 0.28 µg/mL (~1.08 µM) against the MCF-7 human breast adenocarcinoma cell line, with a reported mechanism involving G₂/M phase cell cycle arrest . For comparison, the broader 1,3,4-thiadiazole-piperazine hybrid class has yielded compounds such as bis(thiazole)(1,3,4-thiadiazole) derivative 9i with an EGFR-targeted IC₅₀ of 1.2 nM against colon cancer cells (97.5% inhibition, comparable to erlotinib IC₅₀ = 1.3 nM) [1]. The target compound 1858240-27-3 incorporates the 3,4-dimethoxybenzyl group as a potential pharmacophore-enhancing element; in structurally related 1,3,4-thiadiazole systems, the 3,4-dimethoxyphenyl motif has been associated with anti-inflammatory activity [2]. The methylene spacer in the target compound may further modulate cytotoxicity relative to the directly conjugated analog or the unsubstituted benzyl comparator by altering the spatial presentation of the dimethoxyaryl ring to cellular targets. Direct comparative cytotoxicity data for the target compound remain to be generated.

anticancer screening MCF-7 cytotoxicity thiadiazole SAR

Synthetic Tractability and Purity Benchmarking: Quality Specifications Enabling Reproducible Biological Screening

The target compound is commercially available at a certified purity of ≥97% (NLT 97%) from ISO-certified manufacturers, with reported molecular formula C₁₅H₂₀N₄O₂S and molecular weight 320.41 g/mol consistently verified across multiple suppliers . This purity specification exceeds the commonly accepted ≥95% threshold for primary biochemical screening and is sufficient for direct use in concentration-response assays without additional purification. The compound's synthetic accessibility benefits from the well-precedented reactivity of 5-chloro-1,2,4-thiadiazole intermediates: 5-chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole (CAS 1221342-59-1) is a commercially available precursor that can undergo nucleophilic aromatic substitution with piperazine to yield the target compound . This two-step synthetic path (chloro-thiadiazole + piperazine) is operationally simpler than routes requiring post-coupling urea or amide formation, as required for JNJ-1661010 and related FAAH inhibitors [1]. For procurement decisions, the combination of high commercial purity and a well-defined synthetic route reduces batch-to-batch variability risk and facilitates cost-effective scale-up for extended SAR studies.

chemical purity synthetic intermediate quality control for screening

Prioritized Application Scenarios for 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine (CAS 1858240-27-3) Based on Quantitative Differentiation Evidence


CNS-Targeted FAAH Inhibitor Lead Generation via Piperazine N-Derivatization SAR

The target compound's free piperazine NH group provides a direct synthetic handle for parallel derivatization (urea formation, sulfonamide coupling, reductive amination), enabling systematic exploration of FAAH inhibitor SAR. The 1,2,4-thiadiazol-5-yl-piperazine scaffold has a proven FAAH inhibition ceiling of 1-12 nM IC₅₀ [1], and the target compound's 3,4-dimethoxybenzyl substitution may confer additional target engagement through methoxy-mediated hydrogen bonding with sub-pocket residues. The predicted CNS MPO-favorable physicochemical profile (MW 320, TPSA ~58-65 Ų) [2] supports prioritization over the lower-TPSA benzyl analog (CAS 1029718-76-0, est. TPSA ~28-33 Ų) for programs requiring brain penetration. Researchers can procure the compound at ≥97% purity and immediately initiate N-functionalization libraries without needing to synthesize the core scaffold de novo, compressing the hit-to-lead timeline by 4-6 weeks compared to programs requiring full custom synthesis of each analog .

MCF-7 Breast Cancer Antiproliferative Screening with Built-In Comparator Benchmarking

The unsubstituted benzyl analog (CAS 1029718-76-0) has an established MCF-7 IC₅₀ of 0.28 µg/mL (~1.08 µM) with G₂/M arrest mechanism . The target compound can be screened head-to-head against this benchmark to quantify the potency enhancement (or reduction) conferred by the 3,4-dimethoxy substitution. This direct comparison isolates the contribution of the methoxy pharmacophore while keeping the core 1,2,4-thiadiazole-piperazine scaffold constant — an experimental design that yields clean SAR interpretation. If the target compound shows improved potency relative to the 1.08 µM benchmark, further mechanistic studies (cell cycle analysis, apoptosis markers, caspase activation) can follow using the same experimental framework established for the benzyl analog.

Physicochemical and Metabolic Stability Profiling of the Methylene Spacer Effect in 1,2,4-Thiadiazole Series

The target compound's methylene (-CH₂-) spacer between the dimethoxyphenyl ring and the thiadiazole core differentiates it from the directly conjugated analog (CAS 1858255-42-1). A comparative microsomal stability assay (human or rat liver microsomes, ±NADPH) can quantify the metabolic liability introduced or mitigated by this structural feature. The hypothesis — that interrupted conjugation reduces oxidative metabolism at the benzylic position — can be tested by measuring intrinsic clearance (CLint, µL/min/mg protein) for both compounds under identical assay conditions. The 14 Da molecular weight difference and altered TPSA [2] also enable parallel assessment of passive permeability (PAMPA or Caco-2 Papp A→B) and aqueous solubility (kinetic and thermodynamic), generating a comprehensive structure-property relationship (SPR) dataset to guide subsequent lead optimization. Such comparative data are directly actionable for medicinal chemistry decision-making and are currently absent from the public domain for this compound pair.

α-Synucleinopathy-Targeted Screening: Application of 1,2,4-Thiadiazole Derivatives in Neurodegenerative Disease Models

Patent literature explicitly claims 1,2,4-thiadiazole derivatives with piperazine substitution for the prevention or treatment of α-synucleinopathies including Parkinson's disease, diffuse Lewy body disease, and multiple system atrophy [3]. The target compound's structural features align with the generic Markush claims in these filings. With its ≥97% commercial purity and accessible synthetic route from a commercially available chloro-thiadiazole precursor (CAS 1221342-59-1) , the compound can be deployed in α-synuclein aggregation assays (e.g., Thioflavin T fluorescence, recombinant α-synuclein fibrillation) and cellular models of synucleinopathy (e.g., SH-SY5Y cells overexpressing α-synuclein) to evaluate its activity within this therapeutic indication. The 3,4-dimethoxybenzyl motif has precedent in bioactive thiadiazole derivatives with anti-inflammatory activity [4], which may be synergistic with anti-aggregation mechanisms in neuroinflammatory contexts.

Quote Request

Request a Quote for 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.